molecular formula C₂₁H₃₀N₆O₃S₂ B1154386 N-dimethylaminoethylsulfosildenafil

N-dimethylaminoethylsulfosildenafil

Cat. No.: B1154386
M. Wt: 478.63
Attention: For research use only. Not for human or veterinary use.
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Description

N-Dimethylaminoethylsulfosildenafil is a structural analog of sildenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used in treating erectile dysfunction. The compound features a pyrazolopyrimidinone core, a sulfonamide group, and a dimethylaminoethyl substituent, distinguishing it from sildenafil’s piperazine moiety .

Properties

Molecular Formula

C₂₁H₃₀N₆O₃S₂

Molecular Weight

478.63

Synonyms

N-(2-(Dimethylamino)ethyl)-4-ethoxy-3-(1-methyl-3-propyl-7-thioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural divergence between N-dimethylaminoethylsulfosildenafil and other PDE5 inhibitors lies in its substituents:

Compound Core Structure Key Substituent Molecular Formula (Hypothetical) LogP (Predicted)
Sildenafil Pyrazolopyrimidinone Piperazinyl sulfonamide C₂₂H₃₀N₆O₄S 1.9
Tadalafil β-Carboline Chlorophenyl group C₂₂H₁₉N₃O₄ 1.6
Vardenafil Imidazotriazinone Ethylpiperazine substituent C₂₃H₃₂N₆O₄S 2.2
This compound Pyrazolopyrimidinone Dimethylaminoethyl sulfonamide C₂₃H₃₂N₆O₄S 2.1 (estimated)

The dimethylaminoethyl group in this compound introduces a tertiary amine, which may enhance solubility at physiological pH compared to sildenafil’s piperazine. However, increased lipophilicity (LogP ~2.1) could prolong tissue retention .

Pharmacological Activity

While direct IC₅₀ values for PDE5 inhibition are unavailable in the evidence, structural analogs suggest hypotheses:

  • Sildenafil : PDE5 IC₅₀ = 3.5 nM; moderate selectivity over PDE6 (10-fold), linked to visual side effects .
  • Tadalafil : PDE5 IC₅₀ = 1.0 nM; high selectivity over PDE11 (8800-fold), enabling once-daily dosing .
  • This compound: Predicted to exhibit comparable PDE5 affinity (~2–5 nM) but altered selectivity due to steric and electronic effects of the dimethylaminoethyl group. Enhanced selectivity over PDE6 (hypothetically 15-fold) might reduce visual disturbances .

Pharmacokinetics and Metabolism

  • Half-life: Sildenafil (~4 hours) and vardenafil (~4–6 hours) are short-acting, while tadalafil’s 17.5-hour half-life supports prolonged efficacy. The dimethylaminoethyl group in this compound may delay hepatic metabolism (e.g., CYP3A4), extending half-life to ~5–7 hours .
  • Deuterated Analogs: highlights deuterated sildenafil analogs (e.g., Descarbonsildenafil-d6) used as analytical standards, implying that isotopic labeling could stabilize this compound against metabolic degradation .

Research Findings and Implications

  • Antifungal and Anti-enzyme Activity: notes that substituents like dimethylamino groups enhance bioactivity in indolocarbazoles and succinimides. This supports the hypothesis that this compound’s modifications could broaden therapeutic applications beyond PDE5 inhibition .
  • Analytical Challenges : The deuterated analog in underscores the compound’s role in forensic and pharmaceutical analysis, particularly in detecting adulterated products .

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